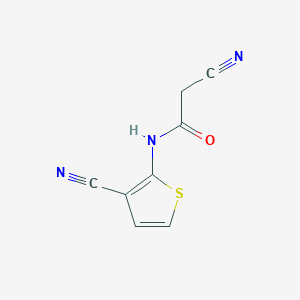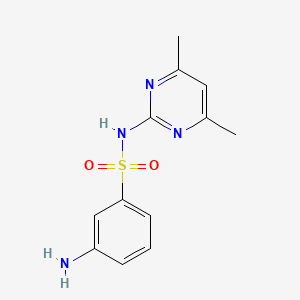
2-cyano-N-(3-cyano-2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(3-cyano-2-thienyl)acetamide is a biochemical used for proteomics research . It has a molecular formula of C8H5N3OS and a molecular weight of 191.21 .
Synthesis Analysis
The synthesis of cyanoacetamides like 2-cyano-N-(3-cyano-2-thienyl)acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of 2-cyano-N-(3-cyano-2-thienyl)acetamide consists of a thiophene ring attached to a cyano group and an acetamide group. The cyano group is also attached to the acetamide group .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-(3-cyano-2-thienyl)acetamide include a molecular weight of 191.21 and a molecular formula of C8H5N3OS .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Derivative Applications
Pyridine and Thienopyridine Derivatives Synthesis
Arylmethylenecyanothioacetamide, closely related to 2-cyano-N-(3-cyano-2-thienyl)acetamide, has been used to synthesize 3-cyano-2(1H)-pyridinethione derivatives. These derivatives can be further cyclized into thieno[2,3-b]pyridine derivatives, showcasing the compound's potential in creating complex heterocycles important in medicinal chemistry (Elgemeie, Elfahham, & Nabey, 1988).
Azo Dyes Synthesis
The compound's derivatives have been utilized in synthesizing azo dyes. 3-Amino-2-cyano-4,6-disubstituted-thieno[2,3-b]pyridines, synthesized from cyanothioacetamide and chloroacetonitrile, were diazotized and coupled to yield new azo dyes with reported applications in dyeing polyester (Ho & Wang, 1995).
Antitumor Activity
Derivatives of 2-cyano-N-(3-cyano-2-thienyl)acetamide have been studied for their potential antitumor activities. Novel synthetic routes have led to the creation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, some of which demonstrated promising inhibitory effects against different cancer cell lines, highlighting the compound's relevance in developing new anticancer agents (Albratty, El-Sharkawy, & Alam, 2017).
Diverse Heterocyclic Compounds Synthesis
The flexibility of 2-cyano-N-(3-cyano-2-thienyl)acetamide in chemical reactions has been exploited to synthesize a wide range of heterocyclic compounds. These include substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones. The synthesized compounds have various applications, including in materials science and as intermediates for further chemical transformations (Dyachenko, Dyachenko, & Chernega, 2004).
Antimicrobial Dyes Synthesis
Novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo dyes, based on derivatives of 2-cyano-N-(3-cyano-2-thienyl)acetamide, have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against a variety of tested organisms, demonstrating the compound's utility in the development of antimicrobial agents and dyes (Shams, Mohareb, Helal, & Mahmoud, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyano-N-(3-cyanothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c9-3-1-7(12)11-8-6(5-10)2-4-13-8/h2,4H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFQTLYFSBJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-cyano-2-thienyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B2661689.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2661700.png)
![1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2661701.png)
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B2661703.png)


![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2661708.png)

